molecular formula C15H19N3O4S B2924160 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate CAS No. 381731-22-2

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate

Cat. No.: B2924160
CAS No.: 381731-22-2
M. Wt: 337.39
InChI Key: MJDQRRZJEHSFCE-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the azepane ring and the oxalate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine core. Subsequent reactions with azepane and oxalic acid derivatives yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in the desired biological activity .

Properties

IUPAC Name

4-(azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.C2H2O4/c1-10-14-12(11-6-9-17-13(11)15-10)16-7-4-2-3-5-8-16;3-1(4)2(5)6/h6,9H,2-5,7-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQRRZJEHSFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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